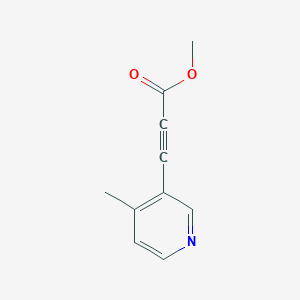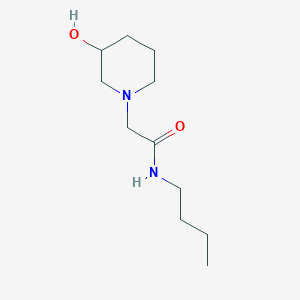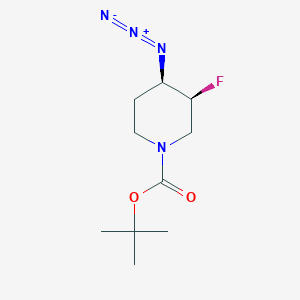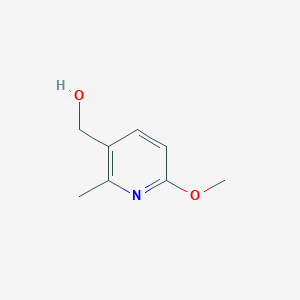
1-氨基-3-甲基哌啶-4-醇
描述
1-Amino-3-methylpiperidin-4-ol is a versatile organic compound with applications in polymer chemistry and as a building block for more complex molecules. It serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals and polymers.
科学研究应用
1-Amino-3-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It can be used in the study of biological systems and as a precursor for bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It finds applications in polymer chemistry and material science.
作用机制
Target of Action
1-Amino-3-methylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, blocking its function . This blockade prevents HIV-1 from entering the cells, thereby inhibiting the progression of the infection . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the HIV-1 entry pathway by blocking the CCR5 receptor . This prevents the virus from entering the cells and replicating, thereby inhibiting the progression of the infection .
Pharmacokinetics
Pharmacokinetics generally describe the relationship between dose administered and time course of drug concentration, characterized by systemic input and disposition kinetic processes . These processes, often referred to as Absorption, Distribution, Metabolism, and Elimination (ADME), are crucial for understanding the drug’s bioavailability and optimizing drug therapy .
Result of Action
The result of the action of 1-Amino-3-methylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells and replicating, thereby potentially slowing the progression of the infection .
Action Environment
The action environment of 1-Amino-3-methylpiperidin-4-ol is within the human body, specifically at the cellular level where the CCR5 receptor is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological state of the individual, the presence of other medications, and individual genetic variations affecting drug metabolism and response.
生化分析
Biochemical Properties
1-Amino-3-methylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is part of the G-protein coupled receptor family . This interaction is crucial in the context of HIV-1 entry into cells, as CCR5 serves as a coreceptor for the virus. The compound’s ability to act as a CCR5 antagonist suggests its potential in inhibiting HIV-1 infection
Cellular Effects
1-Amino-3-methylpiperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing viral replication and spread Moreover, the compound’s effects on cell signaling pathways may lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis
Molecular Mechanism
The molecular mechanism of 1-Amino-3-methylpiperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking its interaction with HIV-1 and preventing viral entry into cells This binding interaction is believed to involve a strong salt-bridge interaction between the compound’s basic nitrogen atom and the receptor Additionally, 1-Amino-3-methylpiperidin-4-ol may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-3-methylpiperidin-4-ol may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions Its degradation products and long-term effects on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of 1-Amino-3-methylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects . Understanding the dosage effects of 1-Amino-3-methylpiperidin-4-ol is crucial for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
1-Amino-3-methylpiperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity
Transport and Distribution
The transport and distribution of 1-Amino-3-methylpiperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 1-Amino-3-methylpiperidin-4-ol is essential for determining its therapeutic potential and optimizing its delivery to target tissues.
Subcellular Localization
1-Amino-3-methylpiperidin-4-ol’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with an appropriate aminoalcohol precursor under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Amino-3-methylpiperidin-4-ol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 1-Amino-3-methylpiperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-Amino-3-methylpiperidin-4-ol.
相似化合物的比较
4-Methylpiperidine
1-Aminopiperidine
3-Methylpiperidine
属性
IUPAC Name |
1-amino-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5-4-8(7)3-2-6(5)9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFOQDGTJKCVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)





![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)






